Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine core, and a thiophene ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common approach is the condensation of 2-oxoindoline derivatives with thiazolopyrimidine intermediates under specific reaction conditions. The process often includes:
Condensation Reaction: The initial step involves the condensation of 2-oxoindoline with an appropriate aldehyde or ketone to form the indolinone moiety.
Cyclization: The intermediate product undergoes cyclization with a thiazolopyrimidine precursor in the presence of a suitable catalyst.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in research to understand its effects on cellular processes such as cell cycle regulation and apoptosis.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline Derivatives: Compounds with similar indolinone moieties.
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores.
Thiophene Derivatives: Compounds containing thiophene rings.
Uniqueness
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
618078-14-1 |
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Molecular Formula |
C25H23N3O4S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
propan-2-yl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O4S2/c1-5-27-16-10-7-6-9-15(16)19(22(27)29)21-23(30)28-20(17-11-8-12-33-17)18(24(31)32-13(2)3)14(4)26-25(28)34-21/h6-13,20H,5H2,1-4H3/b21-19- |
InChI Key |
ISOMIDGKEFBVDA-VZCXRCSSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
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